Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester
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Overview
Description
3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate is a complex organic compound that belongs to the class of pyrazolo-pyrido-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate typically involves multi-step reactions. One common approach is the annulation of the pyrazole ring to the pyrido-pyrimidine core. This can be achieved through the condensation of appropriate precursors under controlled conditions, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of substituted pyrazolo-pyrido-pyrimidine derivatives .
Scientific Research Applications
3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate stands out due to its unique structural features and the specific biological activities it exhibits. Its combination of pyrazole, pyrido, and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C18H15N5O4 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
(6,11,13-trimethyl-10,12-dioxo-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraen-8-yl) benzoate |
InChI |
InChI=1S/C18H15N5O4/c1-9-11-13(27-17(25)10-7-5-4-6-8-10)12-15(19-14(11)21-20-9)22(2)18(26)23(3)16(12)24/h4-8H,1-3H3,(H,19,20,21) |
InChI Key |
RYBWDGAALCAZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(=NC2=NN1)N(C(=O)N(C3=O)C)C)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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